2,2-Difluoro-2,3-dihydro-1H-inden-1-one chemical properties
2,2-Difluoro-2,3-dihydro-1H-inden-1-one chemical properties
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal and organic chemistry. It prioritizes mechanistic insight, reproducible protocols, and strategic application over generic data listing.
Harnessing the Gem-Difluoro Effect in Drug Discovery
Executive Summary: The Fluorine Advantage
2,2-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 874279-86-4 ), hereafter referred to as 2,2-Difluoroindanone , represents a critical scaffold in modern medicinal chemistry. Unlike its non-fluorinated parent, this compound features a gem-difluoro motif at the
-
Enhanced Electrophilicity: The strong electron-withdrawing nature of the fluorine atoms (
) destabilizes the carbonyl, significantly lowering its LUMO energy and increasing susceptibility to nucleophilic attack. -
Metabolic Blocking: The C2 position, typically a site of metabolic oxidation (e.g., by CYPs), is blocked by the metabolically robust C-F bonds (approx. 116 kcal/mol), extending the half-life of derivative pharmacophores.
-
Conformational Locking: The gauche effect and dipole-dipole repulsion between the fluorines and the carbonyl oxygen can alter the ring pucker, influencing binding affinity in enzyme pockets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data / Description |
| IUPAC Name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one |
| CAS Number | 874279-86-4 |
| Molecular Formula | C |
| Molecular Weight | 168.14 g/mol |
| Physical State | Low-melting solid or semi-solid oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, MeCN, EtOAc; Hydrophobic |
| Key Spectral Feature | |
| Stability | Hygroscopic; prone to hydrate formation in moist air |
Strategic Synthesis: The "Selectfluor" Protocol
Direct fluorination of 1-indanone using F
Why this route?
Direct fluorination of the ketone often stalls at the mono-fluoro stage due to the electron-withdrawing effect of the first fluorine, which deactivates the enol. By converting to the silyl enol ether, we lock the molecule in its nucleophilic "enol" form, driving the reaction to completion.
Step-by-Step Methodology
Reagents:
-
1-Indanone (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.5 eq)
-
Triethylamine (Et
N) (3.0 eq) -
Selectfluor™ (2.2 eq)[1]
-
Solvent: Dry Acetonitrile (MeCN) and Dichloromethane (DCM)
Protocol:
-
Activation (Enol Ether Formation):
-
Dissolve 1-indanone in dry DCM under N
atmosphere at 0°C. -
Add Et
N followed by dropwise addition of TMSOTf. -
Stir at room temperature (RT) for 2 hours.
-
Validation Point: Monitor by TLC/NMR. The ketone carbonyl peak (approx. 1720 cm
) should disappear, replaced by the C=C stretch of the silyl enol ether. -
Workup: Rapid aqueous wash (cold NaHCO
), dry, and concentrate to yield the crude silyl enol ether. Do not purify on silica (it will hydrolyze).
-
-
Electrophilic Fluorination:
-
Dissolve the crude silyl enol ether in dry MeCN.
-
Cool to 0°C. Add Selectfluor™ (2.2 eq) portion-wise (exothermic).
-
Allow to warm to RT and stir for 12 hours.
-
Mechanism:[1][2][3][4][5][6] The N-F bond of Selectfluor attacks the electron-rich double bond. The first fluorine adds, reforming a cation that eliminates the silyl group. This process repeats or occurs via a bis-silylated intermediate if forcing conditions are used.
-
Note: For strict 2,2-difluoro synthesis, a second cycle of silylation/fluorination may be required if the first step yields predominantly 2-fluoroindanone.
-
-
Purification:
Synthesis Workflow Diagram
Caption: Step-wise electrophilic fluorination pathway via silyl enol ether activation.
Reactivity Profile & Mechanistic Insights[6]
The chemical behavior of 2,2-difluoroindanone is dominated by the "Super-Electrophile" character of the carbonyl carbon.
A. Hydrate & Hemiacetal Formation (The Gem-Diol Equilibrium)
Unlike typical ketones, 2,2-difluoroindanone exists in equilibrium with its hydrate in the presence of moisture.
-
Mechanism: The
-fluorines withdraw electron density ( -induction), creating a significant partial positive charge ( ) on the carbonyl carbon. -
Observation: In aqueous organic solvents (e.g., DMSO/D
O), NMR may show two species: the ketone and the gem-diol [C(OH) ]. -
Implication: When using this compound in bioassays, ensure anhydrous conditions to prevent "loss" of the active ketone to the inactive hydrate form.
B. Nucleophilic Additions (Reformatsky & Grignard)
The compound is an excellent substrate for organometallic addition, often reacting faster than non-fluorinated analogs.
-
Reformatsky Reaction: Reaction with
-bromoesters/Zn yields -hydroxy esters. The fluorine atoms prevent enolization side reactions (aldol condensation) at the -position, leading to cleaner reaction profiles. -
Stereoselectivity: Nucleophiles typically attack anti to the bulkiest group, but the small size of fluorine (
Å) means steric hindrance is minimal. Electronic repulsion (dipole alignment) often dictates the stereochemical outcome.
C. Metabolic Stability (The C-F Shield)
In drug metabolism, the
-
Blockade: Replacing C-H bonds with C-F bonds prevents hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes.
-
Result: This scaffold is frequently used to extend the
(half-life) of indanone-based inhibitors (e.g., in acetylcholinesterase inhibitors for Alzheimer's).
Reactivity Logic Map
Caption: Divergent reactivity pathways driven by the activated carbonyl group.
Applications in Drug Discovery
-
Bioisosterism: The 2,2-difluoroindanone moiety acts as a bioisostere for the parent indanone but with altered lipophilicity (LogP typically increases) and reduced metabolic liability.
-
Transition State Mimics: In protease inhibitors, the activated carbonyl can form a reversible hemiketal with the active site serine residue. The electron-withdrawing fluorines stabilize this tetrahedral intermediate, mimicking the transition state of amide hydrolysis.
-
Imaging Agents:
F-labeled analogs (synthesized via F-Selectfluor or exchange) are potential PET radiotracers for neurodegenerative disease markers.
Handling & Safety Protocols
-
HF Generation: While the compound itself is stable, combustion or harsh hydrolysis can release Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.
-
Selectfluor Handling: Selectfluor is an oxidant.[1] Avoid mixing with strong reducing agents.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Desiccate to prevent hydrate formation.
References
-
Synthesis of Fluorinated Indanones
-
Selectfluor Chemistry
-
Source: Wikipedia / Air Products. "Selectfluor: Preparation and Mechanism."[1]
-
URL:
-
-
Gem-Difluoro Effect on Carbonyls
-
General Reactivity of Alpha-Fluoroketones
- Source: Chemistry LibreTexts.
-
URL:
-
CAS Registry Data
- Source: PubChem / AK Scientific. "2,2-Difluoro-2,3-dihydro-1H-inden-1-one Properties."
-
URL:
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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